molecular formula C10H10ClN5OS B5139684 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide

2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide

Cat. No. B5139684
M. Wt: 283.74 g/mol
InChI Key: JLDGLXVIVJDWIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-[(5-Amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide often involves multiple steps, including reactions with acetyl chlorides, thiourea, and other reagents under specific conditions to obtain the desired product. For example, a study demonstrated the synthesis of a related compound through the reaction of 5-(p-tolyl)-4-amino-1,2,4-triazole-3-thione with 2-(2,4-dichlorophenoxy)acetyl chloride, leading to a novel compound after crystallization from a mixed solution of petroleum ether and ethyl acetate (Xue et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds in this category is often determined using single-crystal X-ray diffraction, revealing complex interactions such as intra- and intermolecular hydrogen bonds and C–H···π interactions that stabilize the crystal structure. The crystallographic analysis can provide detailed information on the dihedral angles, bond lengths, and angles, offering insight into the 3D arrangement and stability of the molecule (Boechat et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving 2-[(5-Amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide and its analogs can include acylation, alkylation, and cyclization processes. These reactions are pivotal for modifying the compound's structure to explore its chemical properties and potential applications. The choice of reagents and conditions significantly influences the yield and specificity of the desired products (Sah et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their characterization and application. These properties are often determined using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests in various solvents, providing essential data for the compound's handling and application in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, are fundamental to understanding the compound's behavior in chemical syntheses and potential applications. Studies focusing on the kinetics and mechanisms of hydrolysis, isomerization, and cyclization of related compounds can offer valuable insights into their chemical behavior under different conditions (Bernard et al., 1986).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, some 1,2,4-triazole derivatives have been studied for their anticancer properties .

Future Directions

The future research directions would depend on the specific properties and potential applications of this compound. Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives, this compound could be a subject of interest in medicinal chemistry .

properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5OS/c11-6-1-3-7(4-2-6)13-8(17)5-18-10-14-9(12)15-16-10/h1-4H,5H2,(H,13,17)(H3,12,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDGLXVIVJDWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NNC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide

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